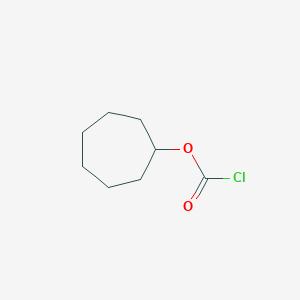

Cycloheptyl chloroformate

Description

Contextualization within Chloroformate Chemistry

Chloroformates are a class of organic compounds characterized by the general formula ROC(O)Cl, where R is an alkyl or aryl group. wikipedia.org They are formally esters of chloroformic acid (ClCO₂H), a highly unstable compound that readily decomposes. wikipedia.orgwikipedia.org In contrast, its esters are generally stable enough to be handled and are vital reagents in organic synthesis. wikipedia.org Most simple chloroformates are volatile, colorless liquids that can degrade in the presence of moisture. wikipedia.org

The significance of chloroformates stems from their utility as versatile intermediates and reagents. basf.com Their reactivity is similar to that of acyl chlorides, making them effective for introducing carbonyl groups into other molecules. wikipedia.org The primary reactions of chloroformates include:

Reaction with amines to form carbamates. wikipedia.org

Reaction with alcohols to form carbonates. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.aimarketresearchintellect.com Furthermore, specific chloroformates, such as benzyl (B1604629) chloroformate (for the Cbz group) and 9-fluorenylmethyl chloroformate (for the Fmoc group), are cornerstone reagents for introducing protecting groups in peptide synthesis. wikipedia.org

The conventional synthesis of chloroformates involves the reaction of an alcohol with phosgene (B1210022) (COCl₂) or a safer, solid phosgene equivalent such as triphosgene (B27547) (bis(trichloromethyl) carbonate). kobe-u.ac.jpchemicalbook.comnih.gov Modern advancements have led to innovative, safer methods, including the photo-on-demand synthesis of chloroformates from chloroform (B151607), which serves as both the reagent and the solvent, avoiding the need for highly toxic phosgene gas. kobe-u.ac.jporganic-chemistry.org

Foundational Research Trajectories of Cycloalkyl Chloroformates

Cycloalkyl chloroformates are a subclass of chloroformates where the R group is a saturated carbocyclic ring. google.comjustia.com Research into this specific group is often driven by the unique steric and electronic properties that the cycloalkyl moiety imparts, leading to specialized applications.

A primary research trajectory for cycloalkyl chloroformates has been their application in peptide synthesis, particularly as reagents for creating protecting groups. The most prominent example is the cyclohexyloxycarbonyl (Hoc) group , which is derived from cyclohexyl chloroformate. researchgate.netnih.gov The Hoc group has been investigated as a protective agent for the indole (B1671886) nitrogen of tryptophan, an amino acid that is often susceptible to side reactions under acidic conditions used during peptide synthesis. researchgate.netnih.govresearchgate.net Research has shown the Hoc group to be stable during the peptide chain elongation process and can be removed under specific conditions at the end of the synthesis. researchgate.net

The synthesis of cycloalkyl chloroformates follows the general principles of chloroformate chemistry, typically involving the reaction of the corresponding cycloalkanol with a phosgenating agent. ontosight.aiontosight.ai For instance, cyclohexyl chloroformate is prepared from cyclohexanol (B46403), and cyclopentyl chloroformate is made from cyclopentanol. chemicalbook.comontosight.ai Patents often describe general procedures applicable to a range of cycloalkanols for producing these valuable intermediates. google.comjustia.comgoogle.com

Cycloheptyl chloroformate is a member of this homologous series. While it is less commonly cited in dedicated research studies compared to its five- and six-membered ring counterparts, its chemical properties and reactivity are predicted by the established trends within the cycloalkyl chloroformate family. Its synthesis would logically proceed via the reaction of cycloheptanol (B1583049) with a suitable phosgenating reagent.

The properties of cycloheptyl chloroformate can be contextualized by comparing them with other well-documented cycloalkyl chloroformates.

Table 1: Comparison of Selected Cycloalkyl Chloroformates

Table of Mentioned Compounds

Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO2 |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

cycloheptyl carbonochloridate |

InChI |

InChI=1S/C8H13ClO2/c9-8(10)11-7-5-3-1-2-4-6-7/h7H,1-6H2 |

InChI Key |

DOSVNAJYHYHGJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OC(=O)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Cycloheptyl Chloroformate Reactivity

Nucleophilic Reaction Pathways

The reactivity of cycloheptyl chloroformate is similar to that of other acyl chlorides, readily undergoing nucleophilic acyl substitution. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the chloride leaving group regenerates the carbonyl double bond, resulting in the substituted product. These reactions are often vigorous and exothermic. basf.com

Cycloheptyl chloroformate reacts with primary and secondary amines to form N-cycloheptyl carbamates. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, typically by another molecule of the amine, to yield the stable carbamate (B1207046) product and an ammonium (B1175870) chloride salt. libretexts.org This reaction is a fundamental method for introducing the cyclohexyloxycarbonyl protecting group onto an amine. chemicalbook.comresearchgate.net

The general reaction is as follows: ROC(O)Cl + 2 R'NH₂ → ROC(O)NHR' + R'NH₃⁺Cl⁻

In the presence of an alcohol, cycloheptyl chloroformate undergoes a reaction to form a mixed carbonate ester. wikipedia.org The mechanism is analogous to carbamate formation, with the oxygen atom of the alcohol acting as the nucleophile. vulcanchem.com The reaction, which is typically carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct, results in the formation of a cycloheptyl alkyl carbonate. basf.com

The general reaction is as follows: ROC(O)Cl + R'OH → ROC(O)OR' + HCl

The reaction of cycloheptyl chloroformate with mercaptans (thiols) yields thiocarbonates. The sulfur atom of the mercaptan is a potent nucleophile and readily attacks the carbonyl carbon. clariant.com Depending on the reaction conditions, this can lead to the formation of O-cycloheptyl S-alkyl thiocarbonates. The reaction mechanism follows the typical nucleophilic acyl substitution pathway. The high nucleophilicity of the thiol ensures an efficient reaction. clariant.com

Cycloheptyl chloroformate reacts with water in a hydrolysis reaction. basf.com This process yields cycloheptyl alcohol, carbon dioxide, and hydrochloric acid. basf.com The reaction is generally slower than with other nucleophiles like amines but proceeds steadily. basf.com It involves the nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate which then breaks down to release the final products.

The reaction with water is as follows: C₇H₁₃OC(O)Cl + H₂O → C₇H₁₃OH + CO₂ + HCl

Table 1: Summary of Nucleophilic Reactions of Cycloheptyl Chloroformate

| Nucleophile | Reactant | Product Class | General Mechanism |

| Amine | R'NH₂ | Carbamate | Nucleophilic Addition-Elimination |

| Alcohol | R'OH | Carbonate Ester | Nucleophilic Acyl Substitution |

| Mercaptan | R'SH | Thiocarbonate | Nucleophilic Acyl Substitution |

| Water | H₂O | Alcohol + CO₂ | Hydrolysis |

Carbonium Ion Chemistry and Rearrangements

Beyond simple substitution reactions, cycloheptyl chloroformate exhibits complex behavior involving carbonium ion intermediates, particularly during thermal decomposition.

The thermal decomposition of cycloalkyl chloroformates in the liquid phase is known to produce cycloalkyl chlorides and cycloalkenes, often accompanied by significant molecular rearrangements. rsc.orgrsc.org These rearrangements are characteristic of reactions proceeding through carbonium ion intermediates. rsc.orggbcramgarh.in

Research has shown that the decomposition of cycloheptyl chloroformate, along with related compounds like cyclopentylmethyl and cyclohexylmethyl chloroformate, involves the formation of protonated cyclopropane (B1198618) intermediates. rsc.orgscispace.comresearchgate.net These transient species account for approximately 5-10% of the total decomposition products. rsc.orgrsc.orgscispace.com Evidence for this mechanism comes from the identification of bicyclic products. Specifically, in the seven-carbon system of cycloheptyl chloroformate decomposition, the formation of bicyclo[4.1.0]heptane (also known as norcarane) has been identified, which strongly supports the intervention of a protonated cyclopropane intermediate. rsc.orgharryrobinsonhudson.co.ukacs.org The major products are still derived from carbonium ion rearrangements that proceed to form more stable structures. rsc.orgrsc.org

Table 2: Selected Products from Thermal Decomposition of Cycloheptyl Chloroformate

| Product Type | Specific Product Example | Proposed Intermediate | Reference |

| Rearranged Chloride | Cyclohexylmethyl chloride | Rearranged Carbonium Ion | rsc.org, rsc.org |

| Rearranged Alkene | Methylcyclohexenes | Rearranged Carbonium Ion | rsc.org, rsc.org |

| Bicyclic Alkane | Bicyclo[4.1.0]heptane | Protonated Cyclopropane | rsc.org, rsc.org, harryrobinsonhudson.co.uk |

Unrearranged Decomposition Products and Stereochemical Retention

The thermal decomposition of cycloalkyl chloroformates, including cycloheptyl chloroformate, in the liquid phase primarily yields cycloalkyl chlorides and cycloalkenes. rsc.orgscispace.com A significant portion of these products results from the decomposition pathway without rearrangement of the cycloalkyl carbon skeleton. For instance, the thermal decomposition of cycloheptyl chloroformate produces cycloheptyl chloride as a major unrearranged product. rsc.org

A key mechanistic feature of this decomposition is the notable retention of stereochemistry. rsc.orgrsc.org Studies on related 2-methylcycloalkyl chloroformates show a preponderant retention of configuration in the resulting unrearranged cycloalkyl chlorides. rsc.orgrsc.org This stereochemical outcome strongly suggests a mechanism that involves the collapse of an intermediate ion-pair (R⁺Cl⁻---CO₂). The reaction is believed to proceed via a substitution nucleophilic internal (SNi) mechanism, where the chloride ion attacks the carbon atom with retention of configuration. wikipedia.org

However, the decomposition is not entirely straightforward. A smaller fraction of the products, typically accounting for 5–10% in the case of cycloheptyl chloroformate, is thought to arise from the intervention of protonated cyclopropane intermediates. rsc.orgrsc.org Evidence for this includes the identification of bicyclo[4.1.0]heptane as a product in the seven-carbon system, pointing to a more complex mechanistic landscape beyond simple ion-pair collapse. rsc.orgscispace.com The composition of the products can be influenced by catalysts; for example, pyridinium (B92312) chloride tends to suppress the formation of rearrangement products, whereas aluminium trichloride (B1173362) can increase them. rsc.orgrsc.org

Table 1: Primary Products in the Thermal Decomposition of Cycloalkyl Chloroformates

| Reactant | Primary Unrearranged Product | Rearrangement/Side Products | Proposed Intermediate | Stereochemical Outcome |

|---|---|---|---|---|

| Cycloheptyl Chloroformate | Cycloheptyl Chloride | Cycloheptene, Bicyclo[4.1.0]heptane | Cycloheptyl Cation (Ion-Pair), Protonated Cyclopropane | Predominant Retention of Configuration rsc.orgrsc.org |

| cis/trans-2-Methylcycloalkyl Chloroformates | cis/trans-1-Chloro-2-methylcycloalkane | Rearranged chlorides and olefins | Substituted Cycloalkyl Cation (Ion-Pair) | Preponderant Retention of Configuration rsc.org |

Extended Heterolytic Fragmentation Processes

Beyond simple decomposition, chloroformates can participate in more complex bond-breaking pathways known as extended heterolytic fragmentations. These reactions involve the concerted cleavage of a chain of more than five atoms. nih.gov While direct experimental examples focusing solely on cycloheptyl chloroformate are scarce, theoretical studies provide significant insight into the potential mechanisms. nih.gov

Electrophilic and Organometallic Interactions

A general method for the hydro-alkyl addition to non-activated carbon-carbon double bonds involves the use of alkyl chloroformates mediated by a Lewis acid, such as ethylaluminum sesquichloride (Et₃Al₂Cl₃). nih.govresearchgate.net In this reaction, the alkyl chloroformate serves as an alkyl cation precursor. researchgate.net

The proposed mechanism involves the reaction of the chloroformate with the Lewis acid, which facilitates the abstraction of the chloride and the loss of carbon dioxide to generate an alkyl cation. nih.govresearchgate.net This cation then adds to the alkene, forming an adduct carbenium ion. Subsequent hydride transfer from the ethylaluminum complex to the carbenium ion yields the final saturated hydro-alkylation product. nih.govresearchgate.net For cyclic chloroformates like cyclohexyl chloroformate, this reaction has been shown to successfully alkylate various alkenes, including unsaturated fatty acids. researchgate.netuni-oldenburg.de It is expected that cycloheptyl chloroformate would react analogously to generate a cycloheptyl cation for the alkylation of alkenes. In some cases, particularly with terminal alkenes, the addition of a more effective hydride donor like triethylsilane is necessary to favor the desired monoalkylation product over oligomerization. uni-oldenburg.de

Table 2: Representative Alkylation of Alkenes with Cycloalkyl Chloroformates

| Alkene Substrate | Chloroformate | Lewis Acid/Co-reagent | Product Type | Reference |

|---|---|---|---|---|

| Oleic Acid | Cyclohexyl Chloroformate | Et₃Al₂Cl₃ | Mixture of 9- and 10-Cyclohexyloctadecanoic acid | uni-oldenburg.de |

| 10-Undecenoic Acid | Cyclohexyl Chloroformate | Et₃Al₂Cl₃ / Triethylsilane | 11-Cyclohexylundecanoic acid | uni-oldenburg.de |

| Cyclohexene | Isopropyl Chloroformate | Et₃Al₂Cl₃ / Triethylsilane | Isopropylcyclohexane | uni-oldenburg.de |

Cycloheptyl chloroformate can be utilized in cross-coupling reactions with organocopper reagents to synthesize cycloheptyl esters. This method provides a direct and versatile route for ester formation. researchgate.net The organocopper reagents are typically prepared in situ from the reaction of a Grignard reagent (R-MgX) with a cuprous salt, such as cuprous bromide (CuBr), often in the presence of lithium bromide. researchgate.net

The resulting organocopper species readily undergoes a cross-coupling reaction with the chloroformate. In this process, the cycloheptyloxycarbonyl group is coupled with the organic group from the organometallic reagent, leading to the formation of the corresponding ester (R-COOC₇H₁₃) in good yields. researchgate.netthieme-connect.com This reaction is broadly applicable for various organocopper reagents, making it a valuable synthetic tool.

The reaction of alkyl chloroformates with silver fluoro salts, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆), provides a pathway for generating carbocationic intermediates. acs.org These reactions typically proceed via the abstraction of the chloride by the silver ion, which, coupled with the loss of carbon dioxide, forms a carbonium ion. acs.orgdatapdf.com

For example, the reaction of cyclohexyl chloroformate with silver tetrafluoroborate in an aromatic solvent like chlorobenzene (B131634) results in Friedel-Crafts-type alkylation products, such as o- and p-cyclohexylchlorobenzene. datapdf.com This indicates the formation of a cyclohexyl cation that subsequently alkylates the solvent. It is anticipated that cycloheptyl chloroformate would exhibit similar reactivity, generating a cycloheptyl cation that can be trapped by suitable nucleophiles or used in electrophilic aromatic substitution reactions. acs.org The products are formally derived from the generated carbonium ions, highlighting the utility of this method for initiating carbocationic chemistry. acs.org

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of compounds like cycloheptyl chloroformate. rsc.orgdiva-portal.org These computational methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers, providing deep mechanistic insights that complement experimental findings. rsc.orgchemrxiv.org

For instance, in the study of extended heterolytic fragmentations , calculations at levels such as B3LYP-D3(BJ)/6-31G(d) and M06-2X/6-31G(d) have been used to model reaction pathways. nih.gov Such models can predict how changes in molecular structure, such as the inclusion of a chloroformate group, can alter the preferred fragmentation pathway, and they have been used to identify complex, multi-atom concerted transition states. nih.gov

Similarly, the mechanisms of thermal decomposition can be investigated. nih.gov Quantum chemical methods like CBS-QB3 or M06-2X/Def2-TZVP can be employed to calculate bond dissociation energies and model the transition states for both the desired SNi pathway and competing side reactions, such as those involving protonated cyclopropanes. rsc.orgnih.govresearchgate.net This allows for a rationalization of the observed product distributions and stereochemical outcomes. rsc.org

For electrophilic and organometallic interactions , quantum chemistry can model the interaction of cycloheptyl chloroformate with Lewis acids or metal catalysts. diva-portal.org These models can clarify the process of cation generation in alkylation reactions and detail the elementary steps in catalytic cycles, such as oxidative addition and reductive elimination in cross-coupling reactions. nih.govdiva-portal.org By providing a quantitative picture of reaction energetics and geometries, these computational studies are crucial for predicting reactivity and designing new synthetic methodologies. rsc.org

Applications of Cycloheptyl Chloroformate in Advanced Organic Synthesis

Reagent in Complex Organic Molecule Construction

Detailed research findings on the specific use of Cycloheptyl Chloroformate as a reagent in the construction of complex organic molecules are not available in the surveyed literature.

Synthesis of Pharmaceutical and Agrochemical Intermediates

There is no specific information available in the reviewed scientific literature regarding the application of Cycloheptyl Chloroformate in the synthesis of pharmaceutical or agrochemical intermediates. While chloroformates, in general, are known to be useful in these areas, the role of the cycloheptyl derivative is not documented.

Utility in Protecting Group Chemistry

There is a lack of specific research on the use of Cycloheptyl Chloroformate for the introduction of the cycloheptyloxycarbonyl (Choc) protecting group in organic synthesis.

Materials Science Applications

Specific applications of Cycloheptyl Chloroformate in materials science have not been detailed in the available scientific literature.

Polymer Functionalization Strategies

No specific research or data could be found regarding the use of Cycloheptyl Chloroformate in polymer functionalization strategies.

Surface Modification Techniques

There is no information available in the surveyed literature on the use of Cycloheptyl Chloroformate for surface modification techniques.

Bioconjugation and Biomolecule Modification

The modification of biomolecules for therapeutic, diagnostic, and research purposes is a cornerstone of modern biotechnology. Cycloalkyl chloroformates are valuable reagents in this field for the covalent attachment of the cycloalkyloxycarbonyl group to biomolecules, a process known as bioconjugation. It is anticipated that cycloheptyl chloroformate would serve a similar function, enabling the linkage of the cycloheptyl moiety to proteins, peptides, and other biomolecules.

This modification can influence the physicochemical properties of the biomolecule, such as its lipophilicity and steric bulk, which can in turn affect its biological activity, stability, and pharmacokinetic profile. The reaction typically involves the nucleophilic attack of an amino group, for instance, the ε-amino group of a lysine (B10760008) residue in a protein, on the carbonyl carbon of cycloheptyl chloroformate. This results in the formation of a stable carbamate (B1207046) linkage.

Table 1: Potential Biomolecule Modification with Cycloheptyl Chloroformate

| Biomolecule Target | Reactive Site (Functional Group) | Resulting Linkage | Potential Effect of Modification |

| Proteins/Peptides | Lysine side chain (-NH₂) | Carbamate | Altered solubility, stability, and receptor binding |

| Aminoglycosides | Amino groups (-NH₂) | Carbamate | Modified antibiotic activity or resistance profile |

| Amino-functionalized DNA | Primary amine | Carbamate | Introduction of a lipophilic handle for membrane interaction |

Reagent Development and Functional Group Transformation

The reactivity of cycloheptyl chloroformate makes it a versatile tool for the development of new reagents and for carrying out a variety of functional group transformations.

As a reactive acylating agent, cycloheptyl chloroformate is expected to efficiently introduce the cycloheptyloxycarbonyl group into a range of organic molecules. This functionality can serve as a protecting group for amines, alcohols, and thiols. The cycloheptyloxycarbonyl group, similar to other cycloalkyl-based protecting groups, would offer a balance of stability under various reaction conditions and susceptibility to cleavage under specific, controlled conditions. For example, in peptide synthesis, the protection of the N-terminus of an amino acid with a cycloheptyloxycarbonyl group would prevent its unwanted participation in peptide bond formation.

Cycloheptyl chloroformate is a key precursor for the synthesis of various esters and ureas. The reaction with alcohols or phenols in the presence of a base leads to the formation of cycloheptyl carbonate esters. Similarly, reaction with primary or secondary amines yields N-substituted cycloheptyl carbamates, which are a class of ureas. ontosight.ai These reactions are typically high-yielding and proceed under mild conditions. The resulting esters and ureas can be valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 2: Exemplary Reactions of Cycloheptyl Chloroformate

| Reactant | Product Type | General Reaction |

| Alcohol (R-OH) | Carbonate Ester | R-OH + C₇H₁₃OCOCl → R-O-CO-O-C₇H₁₃ + HCl |

| Primary Amine (R-NH₂) | Carbamate (Urea derivative) | R-NH₂ + C₇H₁₃OCOCl → R-NH-CO-O-C₇H₁₃ + HCl |

| Secondary Amine (R₂NH) | Carbamate (Urea derivative) | R₂NH + C₇H₁₃OCOCl → R₂N-CO-O-C₇H₁₃ + HCl |

The inherent reactivity of the chloroformate group allows for its use in strategies aimed at the formation of new carbon-heteroatom bonds. Beyond the formation of C-O and C-N bonds in esters and ureas, cycloheptyl chloroformate can react with other nucleophiles. For instance, reaction with thiols would lead to the formation of thiocarbonates (C-S bond formation).

Furthermore, the cycloheptyloxycarbonyl group can be employed as a leaving group in certain synthetic transformations. Activation of a functional group by conversion to a cycloheptyl carbonate or carbamate can facilitate subsequent nucleophilic substitution reactions, thereby enabling the introduction of a variety of new chemical bonds at that position. This two-step strategy provides a versatile approach to molecular diversification in complex organic synthesis.

Advanced Analytical Methodologies in Cycloheptyl Chloroformate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Cycloheptyl chloroformate, providing fundamental insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Cycloheptyl chloroformate. By mapping the carbon and hydrogen framework, NMR confirms the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environments of the hydrogen atoms. For Cycloheptyl chloroformate, the spectrum is expected to show a distinct signal for the single proton (methine) on the carbon atom bonded to the chloroformate oxygen. This proton would appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining 12 hydrogen atoms on the cycloheptyl ring would produce a complex series of overlapping multiplets at a higher field (lower ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms. The spectrum of Cycloheptyl chloroformate is predicted to display five unique signals: one for the carbonyl carbon of the chloroformate group at a low field, one for the methine carbon attached to the oxygen, and three distinct signals for the methylene carbons of the cycloheptyl ring, reflecting the molecule's symmetry.

Predicted NMR Data for Cycloheptyl Chloroformate

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| ¹H | 4.9 - 5.1 | Multiplet (1H, -CH-O) |

| ¹H | 1.4 - 1.9 | Multiplets (12H, -CH₂) |

| ¹³C | 150 - 155 | Carbonyl (C=O) |

| ¹³C | 80 - 85 | Methine (-CH-O) |

Note: The predicted data is based on typical chemical shifts for similar functional groups and cycloalkanes.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in Cycloheptyl chloroformate. The chloroformate group and the cycloalkyl ring exhibit characteristic absorption bands in the IR spectrum. The most prominent feature is the very strong absorption band due to the carbonyl (C=O) stretch of the acid chloride functionality within the chloroformate group. Additionally, characteristic stretches for the C-O and C-Cl bonds, as well as the C-H bonds of the cycloheptane (B1346806) ring, are expected.

Characteristic IR Absorption Bands for Cycloheptyl Chloroformate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1775 - 1785 | Strong, Sharp |

| C-O | Stretch | 1150 - 1200 | Strong |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of Cycloheptyl chloroformate, as well as to gain structural information through analysis of its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of the compound in complex mixtures.

Upon ionization in the mass spectrometer, the Cycloheptyl chloroformate molecule forms a molecular ion (M⁺˙). This ion is energetically unstable and undergoes fragmentation through various pathways. Common fragmentation patterns for chloroformates include the loss of a chlorine radical, cleavage of the C-O bond, or loss of the entire chloroformyl group.

Predicted Mass Spectrometry Fragments for Cycloheptyl Chloroformate

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 176/178 | [M]⁺˙ (Molecular Ion) | [C₈H₁₃ClO₂]⁺˙ |

| 141 | [M - Cl]⁺ | [C₈H₁₃O₂]⁺ |

| 113 | [M - COCl]⁺ | [C₇H₁₃O]⁺ |

| 97 | [C₇H₁₃]⁺ | [C₇H₁₃]⁺ |

Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like Cycloheptyl chloroformate. LC-MS can also be employed, particularly for analyzing reaction mixtures where the compound might be present with less volatile substances.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. Cycloheptyl chloroformate lacks such a chromophore. The carbonyl group in the chloroformate moiety has a weak n→π* transition that occurs in the UV region, but its absorbance is generally too low for this technique to be a primary method for characterization or quantification. Therefore, UV-Vis spectroscopy has limited application in the direct analysis of pure Cycloheptyl chloroformate, though it could be used to detect aromatic impurities.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD is exclusively used for the analysis of chiral molecules, as only these molecules exhibit a VCD signal researchgate.netnih.govresearchgate.net. The resulting spectrum provides detailed information about the absolute configuration and conformation of a molecule in solution spectroscopyeurope.com.

Cycloheptyl chloroformate is an achiral molecule because it possesses a plane of symmetry and lacks any stereogenic centers. As a result, it does not have enantiomers and is optically inactive. Consequently, Cycloheptyl chloroformate is "VCD silent," meaning it does not produce a VCD spectrum. This analytical method is therefore not applicable for the stereochemical analysis of Cycloheptyl chloroformate itself.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of Cycloheptyl chloroformate from reaction precursors, byproducts, and impurities, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of Cycloheptyl chloroformate. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Separation is based on the differential partitioning of the sample components between the two phases. Quantification can be achieved using a variety of detectors, although for a compound lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS) would be required. HPLC has been shown to be effective in monitoring reactions involving various chloroformates google.com.

Gas Chromatography (GC): Given its volatility, Gas Chromatography is an excellent method for the analysis of Cycloheptyl chloroformate. The sample is vaporized and passed through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A nonpolar capillary column is typically used. A Flame Ionization Detector (FID) provides high sensitivity for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive identification of the separated compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. longdom.orgpreprints.org It is a versatile and reproducible method widely applied in pharmaceutical analysis, biotechnology, and environmental science. preprints.orgbiomedpharmajournal.org The fundamental principle of HPLC involves the separation of components as they are transported by a liquid mobile phase through a column containing a stationary phase. longdom.org The separation is based on the differential partitioning of the sample components between the two phases. longdom.org

While Cycloheptyl chloroformate itself is highly reactive, HPLC is crucial for analyzing the products of its reactions. Chloroformates, in general, are used as derivatizing agents to enable the analysis of polar compounds like amino acids, amines, and phenols by chromatography. wikipedia.orgnih.gov The derivatization process converts these polar molecules into less polar, more volatile derivatives that are more amenable to chromatographic separation. wikipedia.org For instance, Cycloheptyl chloroformate can be reacted with an amine to form a stable carbamate (B1207046), which can then be analyzed.

In a typical application, a reversed-phase HPLC method would be employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.net The components are separated based on their hydrophobicity, and a detector, such as a UV-visible or mass spectrometry detector, is used for quantification. preprints.org

Below is a table representing typical parameters for an HPLC analysis of a derivatized compound formed from Cycloheptyl chloroformate.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Analyte | Cycloheptyl-derivatized amine |

Gel Permeation Chromatography (GPC) Coupled with Elemental Detection

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size or hydrodynamic volume. msesupplies.commalvernpanalytical.com It is particularly useful for determining the molecular weight and molecular weight distribution of polymers. msesupplies.comslideshare.net The separation occurs as the sample passes through a column packed with porous gel beads; larger molecules elute first because they cannot penetrate the pores, while smaller molecules have a longer path and elute later. slideshare.net

In the context of Cycloheptyl chloroformate, GPC is not used to analyze the small molecule itself but rather to characterize polymers that have been synthesized or modified using it. For example, if Cycloheptyl chloroformate is used to initiate a polymerization or to functionalize a polymer backbone, GPC can be used to analyze the resulting macromolecule.

Coupling GPC with elemental detection, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), provides an additional layer of information. While conventional GPC detectors measure properties like refractive index or light scattering, an elemental detector can quantify specific elements present in the eluting polymer fractions. malvernpanalytical.com This is highly valuable for confirming the successful incorporation of a moiety containing a specific element or for analyzing organometallic polymers.

The table below outlines a hypothetical GPC setup for analyzing a polymer functionalized with a Cycloheptyl chloroformate-derived group.

| Parameter | Specification |

| Instrument | GPC system coupled to a multi-angle light scattering (MALS) detector and an ICP-MS |

| Columns | Series of polystyrene-divinylbenzene columns |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

| Calibration | Polystyrene standards |

| Elemental Detection | Monitoring specific isotopes via ICP-MS to confirm functionalization |

Auxiliary Analytical Techniques

Beyond chromatographic methods, a suite of auxiliary techniques provides critical information on the elemental composition, thermal stability, and morphology of materials related to Cycloheptyl chloroformate.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. For Cycloheptyl chloroformate (C8H13ClO2), elemental analysis would be used to confirm that the synthesized product has the correct elemental composition, thus validating its purity and identity. The technique involves combusting the sample under controlled conditions and quantifying the resulting combustion products (e.g., CO2, H2O).

The following table compares the theoretical and hypothetical experimental results for Cycloheptyl chloroformate.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 54.39% | 54.45% |

| Hydrogen (H) | 7.42% | 7.38% |

| Chlorine (Cl) | 20.07% | 19.98% |

| Oxygen (O) | 18.12% | 18.19% |

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.comnih.gov TGA is primarily used to study the thermal stability and decomposition profile of materials. mdpi.com For materials synthesized using Cycloheptyl chloroformate, such as polymers or functionalized surfaces, TGA provides critical data on their operational temperature limits and decomposition pathways. researchgate.net The analysis is performed by heating a small amount of the sample on a precision balance at a constant rate. mdpi.com

A typical TGA experiment yields a thermogram, a plot of mass versus temperature. From this curve, the onset temperature of decomposition and the percentage of mass loss at different stages can be determined.

The table below shows representative TGA data for a polymer before and after modification with Cycloheptyl chloroformate, illustrating the potential impact on thermal stability.

| Material | Onset of Decomposition (Tonset) | Mass Loss at 500 °C |

| Base Polymer | 350 °C | 85% |

| Polymer modified with Cycloheptyl group | 375 °C | 82% |

Scanning Electron Microscopy (SEM) for Materials-Related Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. nih.govresearchgate.net It is widely used in materials science to investigate the morphology, texture, and structure of materials at the micro- and nanoscale. researchgate.net

In research involving Cycloheptyl chloroformate, SEM would be applied to study the physical characteristics of materials where the compound has been used as a reactant. For example, if Cycloheptyl chloroformate is used to create a protective coating on a substrate, SEM can be used to visualize the coating's uniformity, thickness, and surface features. nih.gov The technique provides valuable qualitative information about the success of a surface modification process. nih.gov

Key parameters for an SEM analysis are summarized in the table below.

| Parameter | Setting |

| Instrument | Field Emission Scanning Electron Microscope (FE-SEM) |

| Accelerating Voltage | 5-15 kV |

| Working Distance | 8-12 mm |

| Detector | Secondary Electron (SE) for topography |

| Sample Preparation | Sputter-coating with a thin layer of gold or palladium to prevent charging |

Green Chemistry Principles in Cycloheptyl Chloroformate Synthesis and Utilization

Sustainable Synthetic Alternatives

Traditional methods for synthesizing chloroformates often rely on hazardous materials and large volumes of solvents. Green chemistry principles drive the development of safer and more sustainable alternatives.

The conventional synthesis of cycloheptyl chloroformate involves the reaction of cycloheptanol (B1583049) with phosgene (B1210022) (COCl₂). Phosgene is an extremely toxic and volatile gas, posing significant handling and safety risks. kobe-u.ac.jpresearchgate.net Consequently, a primary goal of green chemistry in this context is the development of phosgene-free synthetic routes.

Triphosgene (B27547) as a Safer Phosgene Substitute: A widely adopted alternative is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC). researchgate.net Triphosgene is a stable, crystalline solid at room temperature, which makes it significantly easier and safer to handle, store, and transport than gaseous phosgene. researchgate.net In the presence of a catalyst, such as an amine (e.g., pyridine (B92270) or tributylamine), one molecule of triphosgene decomposes to generate three molecules of phosgene in situ. kobe-u.ac.jpepo.orgepo.org This controlled, on-demand generation minimizes the concentration of free phosgene in the reactor at any given time, drastically improving the safety of the process. kobe-u.ac.jpepo.org The reaction of cycloheptanol with triphosgene in the presence of a base yields cycloheptyl chloroformate with improved yields compared to the traditional phosgene method. researchgate.net

Other Phosgene Equivalents: Diphosgene (trichloromethyl chloroformate) is another liquid substitute for phosgene. kobe-u.ac.jp While it is less volatile than phosgene, it is still highly toxic. However, like triphosgene, it offers handling advantages over the gaseous reagent.

Photo-on-Demand Synthesis: A novel and greener approach involves the photo-on-demand synthesis of chloroformates using chloroform (B151607) (CHCl₃) as both a reagent and a solvent. kobe-u.ac.jporganic-chemistry.org In this method, a solution of an alcohol (such as cycloheptanol) in chloroform is irradiated with UV light in the presence of oxygen. organic-chemistry.orgresearchgate.net This process generates phosgene in situ from the photo-oxidation of chloroform, which then immediately reacts with the alcohol to form the corresponding chloroformate. kobe-u.ac.jpresearchgate.net This technique eliminates the need to handle phosgene or its solid substitutes directly and utilizes an otherwise common solvent as a key reactant, aligning with the principles of atom economy and process simplification. kobe-u.ac.jporganic-chemistry.org

| Reagent | Chemical Formula | Physical State (STP) | Key Hazard | Green Chemistry Advantage |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | Extremely toxic, volatile | High reactivity |

| Triphosgene (BTC) | C₃Cl₆O₃ | Solid | Toxic solid, releases phosgene | Safer handling, allows for in situ generation of phosgene researchgate.net |

| Diphosgene | C₂Cl₄O₂ | Liquid | Toxic, corrosive liquid | Less volatile than phosgene kobe-u.ac.jp |

| Chloroform | CHCl₃ | Liquid | Toxic, suspected carcinogen | Acts as both reagent and solvent in photo-on-demand synthesis, avoiding direct handling of phosgene kobe-u.ac.jporganic-chemistry.org |

Solvents typically account for the largest portion of mass in chemical processes and contribute significantly to waste and environmental impact. whiterose.ac.uk Therefore, reducing or replacing conventional solvents is a key aspect of green synthesis.

Continuous Flow Reactors: The use of continuous flow microreactors offers another avenue for greener synthesis. epo.orgepo.orggoogle.com These systems allow for reactions to be carried out with smaller volumes of reagents and solvents at any given time, which significantly improves safety, especially when dealing with hazardous intermediates like phosgene generated in situ. epo.org Flow reactors also provide superior heat and mass transfer, leading to better control over reaction conditions, potentially higher yields, and reduced by-product formation. google.com This technology is particularly suitable for the synthesis of chloroformates using triphosgene, as it can manage the slurry formed by the amine hydrochloride by-product more effectively than batch reactors. google.com

Alternative "Green" Solvents: Where solvents are necessary, replacing hazardous chlorinated solvents like dichloromethane (B109758) or aromatic solvents like toluene (B28343) with more environmentally benign alternatives is crucial. ijsr.net Potential green solvents that could be evaluated for the synthesis of cycloheptyl chloroformate include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, it is a viable substitute for tetrahydrofuran (B95107) (THF) and chlorinated solvents. wikipedia.org

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation, making it a safer alternative to THF or diethyl ether. epo.orgresearchgate.net

Ethyl lactate: A biodegradable solvent derived from the fermentation of corn starch, it can replace more toxic solvents like toluene and xylene in some applications. wikipedia.orgresearchgate.net

Catalysis and Reagent Efficiency

Efficient catalysis is a cornerstone of green chemistry, aiming to increase reaction rates and selectivity while minimizing energy consumption and waste.

In many chloroformate syntheses, particularly those using triphosgene, a stoichiometric amount of a base like pyridine or a tertiary amine is used, which acts as both a catalyst for phosgene generation and an acid scavenger for the HCl by-product. researchgate.net This generates a significant amount of waste in the form of an amine hydrochloride salt.

The development of heterogeneous or recyclable catalysts is a key area of research. While activated carbon is the standard heterogeneous catalyst for the industrial gas-phase synthesis of phosgene from carbon monoxide and chlorine, its application is not suitable for liquid-phase reactions with alcohols. nih.govresearchgate.netresearchgate.net

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org An ideal reaction would have a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The synthesis of cycloheptyl chloroformate from cycloheptanol and a phosgenating agent produces hydrogen chloride (HCl) as a by-product, which lowers the atom economy.

Reaction with Phosgene: C₇H₁₄O + COCl₂ → C₈H₁₃ClO₂ + HCl

Reaction with Triphosgene: 3 C₇H₁₄O + C₃Cl₆O₃ → 3 C₈H₁₃ClO₂ + 3 HCl

The theoretical atom economy for both routes is identical when calculated per mole of product, as triphosgene essentially acts as a carrier for three equivalents of phosgene.

| Reactant | Formula | Molar Mass (g/mol) | Product | Formula | Molar Mass (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| Cycloheptanol | C₇H₁₄O | 114.19 | Cycloheptyl Chloroformate | C₈H₁₃ClO₂ | 176.64 | 82.9% |

| Phosgene | COCl₂ | 98.92 |

While an 82.9% atom economy is relatively high, the goal of green chemistry is to design reactions that approach 100% efficiency, such as addition reactions. jocpr.com

A lower PMI indicates a greener, more efficient process. The use of triphosgene instead of phosgene may have a slightly higher PMI due to the higher molecular weight of the reagent and the need for a catalyst and potentially more complex workup, but this is often offset by the significant improvement in safety. Strategies like using chloroform as both reactant and solvent or employing continuous flow reactors can drastically reduce the PMI by minimizing solvent volumes.

Future Research Directions and Unexplored Avenues for Cycloheptyl Chloroformate

Development of Novel Reaction Architectures

The synthesis and application of cycloheptyl chloroformate have traditionally relied on conventional batch-processing methods. The future lies in developing more sophisticated and efficient reaction architectures that offer superior control, safety, and scalability.

One of the most promising avenues is the adaptation of its synthesis to continuous flow chemistry . The conventional synthesis of chloroformates often involves hazardous reagents like phosgene (B1210022) or its surrogates such as triphosgene (B27547). google.comgoogle.com Flow reactors offer a safer way to handle these materials by utilizing small reaction volumes at any given time, thus minimizing the risks associated with potential thermal runaways or accidental releases. google.com A continuous flow process for cycloheptyl chloroformate could enable highly efficient and green preparation, significantly shorten reaction times, and offer a more seamless path to industrial-scale production. google.com

Another innovative approach is the development of photochemical synthesis methods . Research has demonstrated the feasibility of photo-on-demand synthesis of chloroformates from an alcohol and chloroform (B151607), using oxygen and UV light. kobe-u.ac.jp This "phosgene-free" approach could be adapted for cycloheptyl chloroformate, providing a greener and inherently safer synthetic route that avoids the transportation and storage of highly toxic reagents. kobe-u.ac.jp Further research could optimize light sources, photocatalysts, and reactor design to maximize yield and efficiency.

| Reaction Architecture | Key Features | Potential Advantages for Cycloheptyl Chloroformate |

| Continuous Flow Synthesis | Utilizes microreactors or packed-bed reactors for continuous processing. | Enhanced safety when using hazardous reagents (e.g., phosgene), improved heat and mass transfer, precise control over reaction parameters, ease of scalability. google.comgoogle.com |

| Photochemical On-Demand Synthesis | In-situ generation of the reactive species from chloroform and cycloheptanol (B1583049) using light. | Avoids the use of phosgene, potentially greener and more sustainable, allows for localized and controlled production. kobe-u.ac.jp |

| Membrane Reactor Technology | Integrates reaction and separation in a single unit. | Could enable in-situ removal of byproducts (e.g., HCl), driving reaction equilibrium towards higher yields and simplifying downstream purification. |

Advanced Catalyst Design and Mechanistic Elucidation

While many reactions of chloroformates proceed without catalysts, the development of advanced catalytic systems could unlock new reactivity patterns and improve selectivity under milder conditions. A significant area for future exploration is the use of transition-metal catalysts . Computational studies on other chloroformates, such as methyl chloroformate, have suggested that palladium complexes can effectively catalyze carbamate (B1207046) formation, a reaction that is otherwise not spontaneous. mdpi.com Research into designing specific palladium, nickel, or copper catalysts tailored for cycloheptyl chloroformate could facilitate novel cross-coupling reactions or enable the formation of carbamates and carbonates with sensitive substrates at lower temperatures.

Concurrently, a deeper mechanistic elucidation of both catalyzed and uncatalyzed reactions is crucial. Detailed kinetic studies, similar to those performed on other alkyl and aryl chloroformates using the extended Grunwald-Winstein equation, are needed for cycloheptyl chloroformate. nih.govnih.gov Such studies would clarify its solvolytic behavior across a range of solvents and provide quantitative insights into its susceptibility to nucleophilic attack and its propensity for ionization mechanisms. nih.govresearchgate.net This fundamental understanding is essential for predicting reactivity, optimizing reaction conditions, and preventing unwanted side reactions. Computational methods, particularly Density Functional Theory (DFT), will be invaluable in mapping reaction pathways and identifying transition states for these potential new catalytic cycles. mdpi.com

| Proposed Catalyst / Mechanistic Approach | Target Reaction / Area of Study | Rationale and Potential Impact |

| Palladium(0) or Nickel(0) Complexes | Catalytic formation of carbamates and carbonates. | Lowering reaction temperatures, increasing tolerance for sensitive functional groups, and potentially enabling novel cross-coupling reactions. mdpi.com |

| Organocatalysts (e.g., DMAP, N-Heterocyclic Carbenes) | Acyl-transfer reactions. | Offering metal-free alternatives, potentially improving selectivity and reducing product contamination with residual metals. |

| Kinetic Solvolysis Studies | Mechanistic analysis of reactions in various solvents. | To precisely determine the reaction mechanism (e.g., addition-elimination vs. ionization) and optimize solvent choice for specific synthetic outcomes. nih.govresearchgate.net |

| Computational DFT Modeling | Elucidation of catalytic cycles and transition states. | To guide rational catalyst design and predict the feasibility of undiscovered reaction pathways before experimental investigation. mdpi.com |

Integration with Emerging Synthetic Methodologies

The utility of cycloheptyl chloroformate can be greatly expanded by integrating it with modern synthetic technologies that are reshaping chemical manufacturing and discovery.

Flow chemistry extends beyond just the synthesis of the compound itself; it can be used for its subsequent reactions. pharmaron.com Employing cycloheptyl chloroformate as a reagent in a continuous flow system for the production of carbamate- or carbonate-based active pharmaceutical ingredients (APIs) or specialty polymers would offer significant advantages in terms of process control, safety, and consistency. beelerlab.com

Furthermore, the burgeoning field of photoredox catalysis presents exciting, unexplored possibilities. noelresearchgroup.com While not yet applied to chloroformates directly, this technology excels at generating radical intermediates under exceptionally mild conditions. pharmaron.com Future research could investigate whether cycloheptyl chloroformate can be engaged in photoredox-mediated reactions. For instance, it could potentially serve as a precursor to a cycloheptyloxycarbonyl radical, which could then participate in novel bond-forming reactions that are inaccessible through traditional ionic pathways.

The integration with automated synthesis platforms is another key direction. These systems can perform numerous reactions in parallel, accelerating the discovery of new molecules. Cycloheptyl chloroformate is an ideal reagent for such platforms, where it can be used to rapidly generate libraries of derivatives from various amine and alcohol building blocks. This high-throughput approach could fast-track the identification of new drug candidates or materials with desirable properties. nih.gov

| Emerging Methodology | Specific Application with Cycloheptyl Chloroformate | Expected Outcome |

| Continuous Flow Chemistry | Use as a reagent in multi-step API or polymer synthesis. | Improved safety, higher yields, better product purity, and seamless scale-up from lab to production. beelerlab.comresearchgate.net |

| Visible-Light Photoredox Catalysis | Generation of cycloheptyloxycarbonyl radicals for novel bond formations. | Access to new chemical transformations and molecular scaffolds under mild, sustainable conditions. pharmaron.comnoelresearchgroup.com |

| High-Throughput Automated Synthesis | Rapid derivatization of amine and alcohol libraries. | Accelerated discovery of new bioactive compounds and functional materials by creating diverse molecular libraries. |

Theoretical Predictions for Undiscovered Reactivity and Applications

Computational chemistry provides a powerful lens through which to predict and explore the behavior of molecules before committing to resource-intensive laboratory experiments. For cycloheptyl chloroformate, theoretical studies can illuminate pathways to novel reactivity and applications.

Density Functional Theory (DFT) calculations can be employed to build comprehensive models of its reactivity. mdpi.com By simulating its interaction with a vast array of nucleophiles, catalysts, and substrates, researchers can predict reaction barriers and thermodynamic stabilities. This can help identify non-obvious or unconventional reaction partners and guide the discovery of entirely new transformations. For example, theoretical calculations could screen for potential Lewis acid catalysts that might activate the carbonyl group in unique ways or predict its reactivity in pericyclic reactions under thermal or photochemical conditions.

Beyond predicting reactivity, computational modeling can forecast the properties of novel materials derived from cycloheptyl chloroformate. For instance, the properties of polycarbonates or other polymers incorporating the cycloheptyl moiety can be simulated to predict their thermal stability, mechanical strength, and optical characteristics. This in-silico screening can guide synthetic efforts toward materials with specific, desirable functions. Similarly, in medicinal chemistry, the cycloheptyl carbamate group can be modeled within larger molecules to predict binding affinities with biological targets, aiding in the rational design of new therapeutic agents. acs.org

| Computational Method | Research Question | Potential Impact on Future Research |

| Density Functional Theory (DFT) | What are the transition state energies for reactions with unconventional nucleophiles or under novel catalytic conditions? | Identification of new, synthetically viable reactions; rational design of experiments. mdpi.com |

| Molecular Dynamics (MD) Simulations | What are the predicted physical properties (e.g., glass transition temperature, tensile strength) of polymers derived from cycloheptyl chloroformate? | Prioritization of synthetic targets for new materials with specific performance characteristics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does the cycloheptyl carbamate moiety interact with the active site of a target enzyme or receptor? | Guiding the design of more potent and selective drug candidates. nih.govacs.org |

| Ab Initio Calculations | What is the precise electronic structure and bond dissociation energy of cycloheptyl chloroformate? | Providing fundamental data to refine mechanistic hypotheses and improve the accuracy of other computational models. |

Q & A

Q. What are the critical safety protocols for handling Cycloheptyl chloroformate in laboratory settings?

Cycloheptyl chloroformate requires stringent safety measures due to its acute toxicity (oral, dermal, and inhalation) and corrosive properties. Key protocols include:

- Personal Protective Equipment (PPE): Use impervious butyl rubber gloves (EN 374), tightly fitting protective eyewear (EN 166), and lab coats/aprons to prevent skin contact .

- Respiratory Protection: Employ a positive-pressure, supplied-air respirator in poorly ventilated areas .

- First Aid: Immediate decontamination (e.g., flushing eyes/skin with water for 15 minutes) and medical consultation are mandatory. Provide Safety Data Sheets (SDS) to healthcare providers .

- Environmental Controls: Conduct risk assessments to determine localized exposure controls, as no universal environmental guidelines exist .

Q. How can researchers optimize the synthesis of Cycloheptyl chloroformate while minimizing side reactions?

Cycloheptyl chloroformate is typically synthesized via reaction of cycloheptanol with phosgene. Methodological considerations include:

- Temperature Control: Maintain temperatures below 0°C to suppress side reactions (e.g., carbonate formation) .

- Excess Phosgene: Use a 1.5–2.0 molar excess of phosgene to ensure complete conversion of the alcohol .

- Purification: Distill under reduced pressure (e.g., 40–50°C at 10 mmHg) to isolate the product, with purity verified via GC-MS or <sup>13</sup>C NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for Cycloheptyl chloroformate?

Variations in LC50 values across studies (e.g., 13–103 ppm for analogous chloroformates) often stem from differences in experimental design:

- Species/Sex-Specific Responses: Male rodents exhibit higher sensitivity than females, necessitating sex-stratified analyses .

- Exposure Duration: Adjust AEGL (Acute Exposure Guideline Level) models to account for time-concentration relationships, using tools like probit analysis or Ten Berge’s C<sup>n</sup>×t = k model .

- Analytical Validation: Cross-validate concentration measurements (e.g., gas chromatography vs. spectrophotometry) to reduce instrumentation bias .

Q. What advanced analytical methods enable trace-level detection of Cycloheptyl chloroformate derivatives in biological matrices?

Derivatization protocols coupled with chromatography are critical for sensitivity:

- Gas Chromatography (GC): Use isobutyl chloroformate to convert polar analytes (e.g., amino acids) into volatile derivatives, enabling detection limits of <1 ng/mL via GC-MS .

- Liquid Chromatography (LC): Apply n-propyl chloroformate for pre-column derivatization, enhancing UV/fluorescence detection in plasma/urine samples .

- High-Resolution Mass Spectrometry (HR-MS): Confirm structural integrity of derivatives using exact mass measurements (e.g., QTOF-MS), critical for forensic and pharmacokinetic studies .

Experimental Design and Data Analysis

Q. How should researchers design stability studies for Cycloheptyl chloroformate under varying storage conditions?

Stability testing requires a factorial design to assess degradation kinetics:

- Variables: Temperature (4°C, 25°C, 40°C), humidity (30–80% RH), and light exposure .

- Analytical Endpoints: Monitor hydrolysis products (e.g., cycloheptanol, CO2) via <sup>1</sup>H NMR or FTIR. Use Arrhenius modeling to predict shelf life .

- Data Interpretation: Apply ANOVA to identify significant degradation factors (p < 0.05) and derive storage recommendations .

Q. What statistical approaches are recommended for reconciling conflicting reactivity data in chloroformate-mediated reactions?

Contradictions in reaction yields or byproduct profiles can be addressed through:

- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables (e.g., solvent polarity, catalyst loading) .

- Multivariate Analysis: Principal Component Analysis (PCA) can cluster reaction outcomes, identifying outlier conditions or instrumental errors .

- Meta-Analysis: Pool data from analogous chloroformates (e.g., benzyl or methyl derivatives) to infer trends in cycloheptyl-specific reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.